molecular formula C23H23ClN4O B11129495 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11129495
M. Wt: 406.9 g/mol
InChI Key: JROJLCIJBVOKDK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole and pyrazole moieties, which are both known for their significant pharmacological properties.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C23H23ClN4O/c1-15-20(16(2)28(27-15)19-6-4-3-5-7-19)13-23(29)25-11-10-17-14-26-22-9-8-18(24)12-21(17)22/h3-9,12,14,26H,10-11,13H2,1-2H3,(H,25,29)

InChI Key

JROJLCIJBVOKDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has highlighted the antimicrobial properties of various indole and pyrazole derivatives. For instance, compounds containing indole structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the pyrazole ring in the structure may enhance its efficacy against microbial strains .

Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory conditions. The ability to modulate inflammatory pathways could make it valuable in developing new anti-inflammatory drugs .

Anticancer Properties
Indole derivatives are often investigated for their anticancer potential. The structural components of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies focusing on similar compounds have shown promising results in various cancer models .

Case Studies

Several studies have investigated compounds structurally related to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains with structure activity relationship analysis showing promising leads for further development.
Anti-inflammatory PotentialMolecular docking studies indicated potential as a 5-lipoxygenase inhibitor, suggesting applications in inflammatory diseases.
Anticancer ActivitySimilar compounds showed efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H23ClN6OC_{21}H_{23}ClN_6O with a molecular weight of 410.9 g/mol. The structure features an indole moiety and a pyrazole ring, which are known for their pharmacological potential.

1. Anticancer Activity

Research indicates that compounds with indole and pyrazole structures often exhibit anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including lung (A549), colon (HT-29), and others. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of anti-apoptotic proteins and activation of caspases .

2. Antimicrobial Properties

The pyrazole moiety is recognized for its antimicrobial activity. Compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been explored, with studies indicating that they can reduce inflammation markers in vitro. The presence of the indole structure is believed to contribute to this activity by modulating pathways involved in inflammatory responses .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : By activating caspase pathways, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Compounds often act as inhibitors of key enzymes involved in tumor progression and inflammation.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on A549 lung cancer cells, showing IC50 values ranging from 193.93 µg/mL for the most potent derivative compared to a control (5-fluorouracil) with an IC50 of 371.36 µg/mL .

Study 2: Antimicrobial Testing

In another study, derivatives were tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values as low as 0.9 µg/mL for certain derivatives, indicating strong antibacterial activity comparable to standard antibiotics .

Data Summary

Activity Tested Compound IC50/MIC Values Reference
AnticancerN-[2-(5-chloro...]-acetamide193.93 µg/mL
AntimicrobialRelated pyrazole derivatives0.9 µg/mL
Anti-inflammatoryIndole derivativesNot specified

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